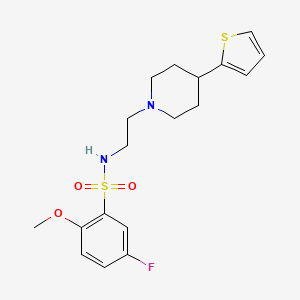
5-fluoro-2-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound might involve catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The compound might be involved in reactions such as catalytic protodeboronation of alkyl boronic esters . This reaction is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
Thiophene, a component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Alzheimer's Disease Research
4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a derivative closely related to the queried compound, was used in Alzheimer's disease (AD) research. This compound, as a molecular imaging probe, facilitated the quantification of serotonin 1A (5-HT(1A)) receptor densities in the brains of AD patients, mild cognitive impairment subjects, and controls using positron emission tomography (PET). This research found significant decreases in 5-HT(1A) receptor densities in the hippocampi and raphe nuclei of AD patients. These decreases correlated with clinical symptom severity and other neuropathological markers (Kepe et al., 2006).
Material Science and Corrosion Inhibition
Compounds structurally similar to the queried compound were investigated for their properties as corrosion inhibitors. Piperidine derivatives, including those with a benzenesulfonamide moiety, were studied for their adsorption and inhibition properties on the corrosion of iron. This research, using quantum chemical calculations and molecular dynamics simulations, provided insights into how these compounds interact with metal surfaces and their effectiveness in preventing corrosion (Kaya et al., 2016).
Development of Serotonin Receptor Antagonists
A series of arylsulfonamide derivatives of piperidines, closely related to the chemical , were synthesized and evaluated for their affinity to the 5-HT(7) serotonin receptor. These compounds, including 4-fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl) benzenesulfonamide, were identified as potent 5-HT(7)R ligands with strong antagonistic properties. This research contributed to the understanding of these compounds' potential for treating central nervous system (CNS) disorders (Zajdel et al., 2012).
Styrene Copolymerization
In the field of polymer science, novel trisubstituted ethylenes, including those with methoxy and fluoro groups on a benzene ring, were synthesized and copolymerized with styrene. These studies explored the chemical properties of these compounds and their potential applications in creating new materials with desirable characteristics (Kharas et al., 2016).
Propriétés
IUPAC Name |
5-fluoro-2-methoxy-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O3S2/c1-24-16-5-4-15(19)13-18(16)26(22,23)20-8-11-21-9-6-14(7-10-21)17-3-2-12-25-17/h2-5,12-14,20H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNVOENMVJSOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

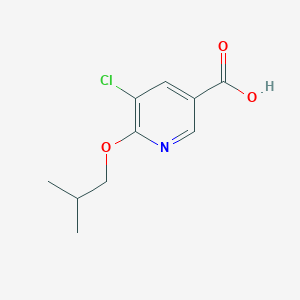
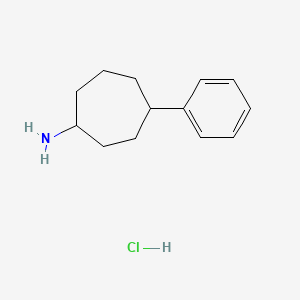
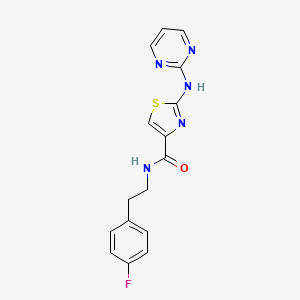
![4-phenyl-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2886739.png)
![5-Chloro-7-[(4-methylpiperazinyl)methyl]quinolin-8-ol](/img/structure/B2886740.png)
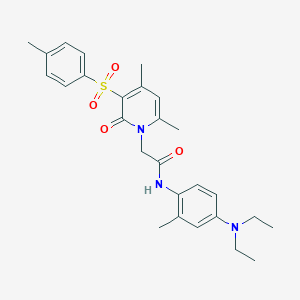
![2-Chloro-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]propanamide](/img/structure/B2886745.png)
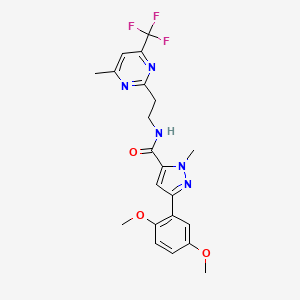
![N-(2-(6-((3,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2886748.png)
![4-amino-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B2886749.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2886750.png)
![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2886752.png)
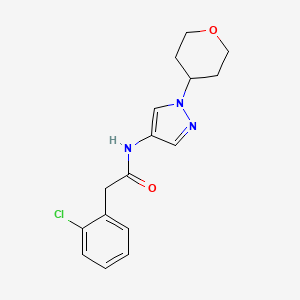
![N-[1-(1-benzofuran-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2886755.png)